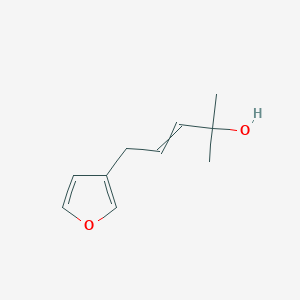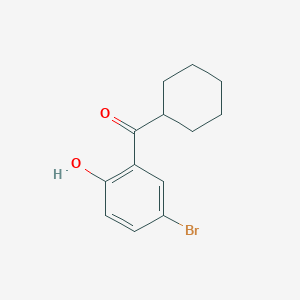![molecular formula C19H24BLi B14416518 Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- CAS No. 82945-07-1](/img/structure/B14416518.png)
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- is a compound that features a lithium atom bonded to a boryl group, which is further substituted with two 2,4,6-trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- typically involves the reaction of a lithium reagent with a boryl precursor. One common method is the reaction of lithium with [bis(2,4,6-trimethylphenyl)borylmethyl]- under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organolithium and organoboron chemistry can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydrogen bonds.
Substitution: The lithium atom can be substituted with other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes.
Applications De Recherche Scientifique
Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-established.
Industry: The compound is used in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism by which lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- exerts its effects involves the interaction of the boryl group with various molecular targets. The vacant p orbital
Propriétés
Numéro CAS |
82945-07-1 |
|---|---|
Formule moléculaire |
C19H24BLi |
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
lithium;methanidyl-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C19H24B.Li/c1-12-8-14(3)18(15(4)9-12)20(7)19-16(5)10-13(2)11-17(19)6;/h8-11H,7H2,1-6H3;/q-1;+1 |
Clé InChI |
QZKFTPXOPQLBJZ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].B([CH2-])(C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


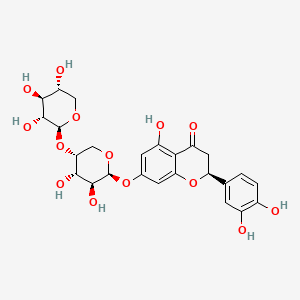
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
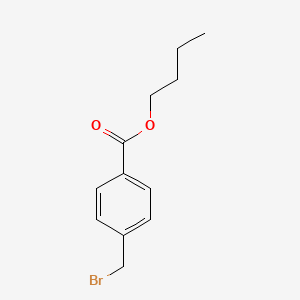

![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

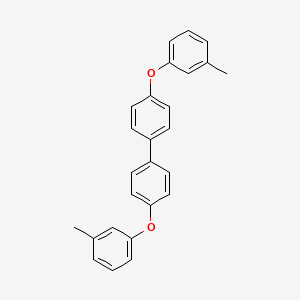
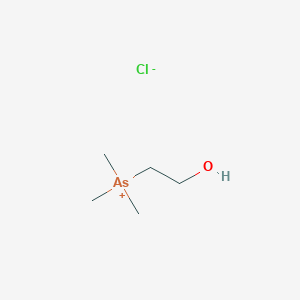
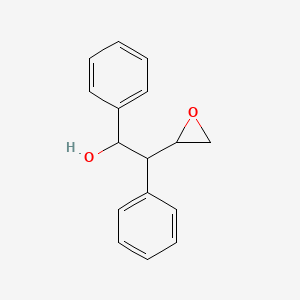
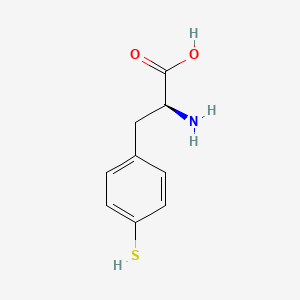
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
